REACTION_SMILES
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[CH2:14]([N:15]([CH2:16][CH3:17])[CH2:18][CH3:19])[CH3:20].[CH3:22][CH2:23][OH:24].[Cl:3][c:4]1[n:5][c:6]([CH3:13])[cH:7][c:8]([C:10](=[O:11])[OH:12])[cH:9]1.[H:1][H:2].[Pd:21]>>[cH:4]1[n:5][c:6]([CH3:13])[cH:7][c:8]([C:10](=[O:11])[OH:12])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C(=O)O)cc(Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd]
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Name
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Type
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product
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Smiles
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Cc1cc(C(=O)O)ccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |